4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Overview
Description
4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromo-nitrophenyl group and a tert-butyl ester
Preparation Methods
The synthesis of 4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Bromo-Nitrophenyl Intermediate: This step involves the bromination and nitration of a phenyl ring to introduce the bromo and nitro groups.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Esterification: The final step involves the esterification of the piperazine carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols, reducing agents like hydrogen gas or sodium borohydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromo-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the phenyl ring or variations in the ester group. For example:
4-(2-Chloro-6-nitrophenyl)piperazine-2-carboxylic acid: Similar structure but with a chloro group instead of a bromo group.
4-(2-Bromo-6-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butyl ester group.
The uniqueness of 4-(2-Bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(2-bromo-6-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-8-7-18(9-12(19)14(21)22)13-10(17)5-4-6-11(13)20(24)25/h4-6,12H,7-9H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUBAUGPSSYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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